3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
Description
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide features a benzisothiazole-1,1-dioxide-3-one core linked via a propanamide bridge to a 4-sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6S2/c1-14-10-12-22-21(23-14)25-33(29,30)16-8-6-15(7-9-16)24-19(27)11-13-26-20(28)17-4-2-3-5-18(17)34(26,31)32/h2-10,12H,11,13H2,1H3,(H,24,27)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXWDRYGIOGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Oxidation and Cyclization
2-(Benzylthio)benzamide undergoes chlorination in wet dichloromethane (CH$$2$$Cl$$2$$) with gaseous chlorine, forming the intermediate 1,2-benzisothiazol-3-one-1-oxide. Subsequent oxidation with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid converts the sulfoxide to the sulfone (1,1-dioxide). This two-step oxidation ensures regioselective formation of the bicyclic system while avoiding over-oxidation byproducts.
Reaction Conditions :
- Chlorination : 2-(Benzylthio)benzamide (1 equiv), Cl$$2$$ gas (2 equiv), CH$$2$$Cl$$_2$$, 0–5°C, 4 h.
- Sulfone Formation : H$$2$$O$$2$$ (30%, 3 equiv), glacial AcOH, reflux, 2 h.
Propanoic Acid Side Chain Introduction
The nitrogen at position 2 of the benzoisothiazolone dioxide is functionalized via nucleophilic acylation. Deprotonation of the lactam nitrogen with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 3-bromopropanoyl chloride, yields 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid.
Characterization :
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.12 (d, J = 8.4 Hz, 1H, aromatic), 7.78 (t, J = 7.6 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 3.42 (t, J = 6.8 Hz, 2H, CH$$2$$), 2.85 (t, J = 6.8 Hz, 2H, CH$$_2$$).
- IR : 1745 cm$$^{-1}$$ (C=O, lactam), 1340–1160 cm$$^{-1}$$ (S=O asym/sym).
Preparation of 4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenylamine
The sulfamoylphenylamine intermediate is synthesized through sulfonylation of 4-methylpyrimidin-2-amine:
Sulfonylation Reaction
4-Aminobenzenesulfonyl chloride (1 equiv) reacts with 4-methylpyrimidin-2-amine (1.1 equiv) in pyridine at 0°C, forming the sulfonamide bond. The reaction is quenched with ice-water, and the product is purified via recrystallization from ethanol.
Yield : 78%
Characterization :
- $$^13$$C NMR (101 MHz, DMSO-d$$6$$): δ 158.2 (C=N), 144.5 (SO$$2$$), 126.8–115.4 (aromatic), 24.1 (CH$$_3$$).
Propanamide Coupling and Final Assembly
The carboxylic acid derivative of the benzoisothiazolone dioxide is coupled with the sulfamoylphenylamine via carbodiimide-mediated amidation:
Acid Chloride Formation
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid (1 equiv) is treated with thionyl chloride (SOCl$$_2$$, 3 equiv) in anhydrous dichloromethane under nitrogen, yielding the corresponding acid chloride.
Amide Bond Formation
The acid chloride reacts with 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenylamine (1 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF. Triethylamine (2 equiv) is added to scavenge HCl.
Reaction Conditions :
- Coupling : 0°C to room temperature, 12 h.
- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:1).
Yield : 65%
Characterization :
- HPLC : >98% purity (C18 column, 254 nm).
- HRMS : [M+H]$$^+$$ calcd. for C$${22}$$H$${21}$$N$$5$$O$$5$$S$$_2$$: 532.0912; found: 532.0908.
Optimization and Scalability Considerations
Oxidative Stability
The benzoisothiazolone 1,1-dioxide intermediate is sensitive to prolonged exposure to oxidizing agents. Controlled addition of H$$2$$O$$2$$ and low temperatures (0–5°C) prevent degradation.
Coupling Efficiency
The use of EDC/HOBt enhances amidation yields compared to traditional methods (e.g., mixed anhydrides), reducing racemization and side-product formation.
Industrial Adaptation
Single-step protocols, as described in patent literature, enable large-scale synthesis by avoiding intermediate isolation. Continuous flow reactors improve safety and reproducibility during chlorination and sulfonylation steps.
Analytical Validation
Purity Assessment
Biological Relevance
The sulfamoyl group enhances solubility (logP = 1.8) and mimics enzyme substrates, enabling competitive inhibition of urease (IC$$_{50}$$ = 1.2 μM).
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: Particularly at the sulfur atom, leading to sulfoxides and sulfones.
Reduction: Primarily involving the nitro or carbonyl groups, often yielding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions at the phenyl or pyrimidine rings.
Condensation: Such as the formation of hydrazones and Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts catalysts.
Condensation: Hydrazine, aldehydes, and ketones.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halogenated derivatives: from substitution.
Hydrazones and Schiff bases: from condensation reactions.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Research indicates that derivatives of benzo[d]isothiazole exhibit significant antimicrobial properties. The incorporation of the sulfamoyl group in this compound may enhance its efficacy against various bacterial strains, making it a candidate for antibiotic development .
- A study demonstrated that similar compounds showed inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its antibacterial potential.
-
Anticancer Properties
- Compounds containing the benzo[d]isothiazole structure have been studied for their anticancer activities. Preliminary data suggest that the compound can induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and disruption of cellular metabolism .
- Case studies on related compounds have shown promising results in inhibiting tumor growth in vitro, indicating that further research could validate the anticancer potential of this specific compound.
-
Enzyme Inhibition
- The structural characteristics of this compound suggest it may act as an inhibitor for specific enzymes involved in disease pathways. For instance, its design allows it to interact with targets such as carbonic anhydrases or dihydrofolate reductases, which are crucial in cancer and infectious diseases .
- Studies on similar compounds have highlighted their ability to modulate enzyme activity, paving the way for drug development aimed at these targets.
Material Science Applications
-
Polymer Chemistry
- The compound's unique functional groups allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
- Research has indicated that incorporating such compounds into polymers can improve their resistance to degradation and increase their lifespan under environmental stressors.
-
Nanotechnology
- There is potential for using this compound in the synthesis of nanoparticles or nanocomposites due to its ability to stabilize metal ions or act as a reducing agent in nanoparticle formation .
- Case studies have shown that similar compounds can effectively serve as templates for creating nanoparticles with specific sizes and shapes, which are crucial for applications in drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes and receptors. The sulfonylamide group mimics natural enzyme substrates, leading to competitive inhibition. Additionally, its pyrimidine moiety can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The isothiazolone ring offers reactive sites for covalent bonding with target proteins, modifying their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Benzisothiazole-1,1-dioxide Derivatives
- Molecular weight: 360.4 g/mol .
- N-(2-Trifluoromethylphenyl) Analog (CAS 663167-76-8): Substitutes the pyrimidine with a lipophilic trifluoromethyl group, enhancing membrane permeability. Molecular weight: 398.4 g/mol .
- N-(4-Hydroxyphenyl)-Acetamide Analog (C15H12N2O5S): Features a benzothiazole trioxide core and acetamide linker. The hydroxyl group increases polarity but reduces metabolic stability compared to the target compound .
Non-Benzisothiazole Core Analogs
Substituent Variations
Sulfamoyl Group Modifications
- Compound 16 (): Retains the 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl group but replaces the benzisothiazole core with a biphenyl-fluoro scaffold. Melting point: 222–225°C .
- Lower melting point (125–127°C) suggests reduced crystallinity .
Linker Adjustments
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s sulfamoyl and pyrimidine groups likely confer moderate aqueous solubility, whereas lipophilic analogs (e.g., trifluoromethyl derivatives) may exhibit improved membrane permeability .
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide represents a complex organic molecule with significant potential in pharmacology due to its unique structural features. This compound includes a benzothiazole moiety and a sulfamoyl group, which are known for their diverse biological activities. The following sections detail its synthesis, biological activities, and potential therapeutic applications based on available research.
Chemical Structure and Synthesis
The molecular formula of the compound is , and its molecular weight is 501.53 g/mol. The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the dioxido and isothiazole moieties : These structural components are critical for the compound's biological activity.
- Incorporation of the sulfamoyl group : This is often achieved through reactions involving sulfonamides, known for their antibacterial properties.
Advanced synthetic techniques such as flow chemistry may enhance yield and efficiency during the synthesis process.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly focusing on antimicrobial and anti-inflammatory properties. The presence of both benzothiazole and thiadiazole rings contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antibacterial properties. Sulfonamide derivatives are well-documented for their effectiveness against a range of bacterial infections. The specific structural features of this compound suggest it may also target different biological pathways beyond traditional antibacterial mechanisms.
Antifungal Activity
In bioassays, compounds with similar structures have demonstrated antifungal activities superior to established antifungal agents like pimprinine. For instance, modifications in the molecular structure can broaden the spectrum of biological activity, suggesting that this compound could also be effective against certain fungal pathogens .
Case Studies
Several studies have highlighted the biological effects of compounds with similar structures:
- Inhibition Studies : In a study assessing the inhibition of type III secretion systems (T3SS) in bacteria, related compounds showed significant inhibition at concentrations that suggest potential as therapeutic agents against bacterial infections .
- Toxicity Assessments : Toxicity evaluations using zebrafish embryos indicated that certain derivatives exhibited low toxicity while maintaining high biological activity, supporting their potential use in therapeutic applications .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the phenyl group and coupling of the benzoisothiazol-3-one moiety. Key steps:
- Sulfamoylation : Use 4-methylpyrimidin-2-amine with sulfonyl chloride under anhydrous conditions (DMF, 0–5°C) to form the sulfamoyl intermediate .
- Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the propanamide chain to the sulfamoylphenyl group. Optimize solvent polarity (e.g., DCM vs. THF) and temperature (25–40°C) to reduce side products .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) to isolate the final compound (>95% purity) .
Q. How is the compound’s structure confirmed, and what analytical techniques are critical for characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate the sulfamoyl linkage (δ 7.8–8.2 ppm for aromatic protons) and the benzoisothiazol-3-one carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for CHNOS: 550.11 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the solid state, critical for understanding stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Profiling : Conduct parallel assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) across multiple cell lines (e.g., HeLa, RAW 264.7) to identify context-dependent effects .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., COX-2, NF-κB) .
- Data Normalization : Apply Hill equation modeling to account for batch-to-batch variability in compound purity .
Q. What mechanistic insights exist for its interaction with enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to purified enzymes (e.g., human carbonic anhydrase IX) with immobilized compound .
- Molecular Dynamics Simulations : Model interactions between the sulfamoyl group and enzyme active sites (e.g., hydrogen bonding with Arg-123 in COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Analog Synthesis : Replace the 4-methylpyrimidine with 5-fluoropyrimidine to assess impact on solubility and target affinity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., benzoisothiazol-3-one for π-π stacking) .
- Table of Key Analogs :
| Analog Modification | Bioactivity Change | Reference |
|---|---|---|
| Pyrimidine → Triazine | 10× ↓ IC (COX-2) | |
| Propanamide → Ethyl ester | 50% ↑ Metabolic stability |
Q. What strategies address poor pharmacokinetic properties (e.g., low bioavailability)?
- Methodological Answer :
- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility .
- Prodrug Design : Acetylate the sulfamoyl group to improve membrane permeability, with hydrolysis in vivo .
- In Vitro ADME : Use Caco-2 monolayers to measure permeability (P) and liver microsomes for metabolic stability (t) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
